molecular formula C21H17ClN4O3S B2568188 N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941927-62-4

N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2568188
CAS No.: 941927-62-4
M. Wt: 440.9
InChI Key: SVALCKVNKPMTFK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound based on the thiazolo[4,5-d]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry . Compounds featuring this core structure have been investigated for a range of biological activities and are valuable tools for probing biological pathways. Related thiazolo-triazole and thiazolo-pyrimidine derivatives have been identified as potent anticancer agents in cell-based screenings, suggesting the potential of this chemical class in oncology research . Furthermore, structurally similar molecules have demonstrated activity as antagonists for specific receptors, such as the adenosine A2A receptor, indicating potential applications in neuropharmacology and immunology studies . The specific substitution pattern on this compound—including the 3-chlorophenyl acetamide tail and the 3-methoxyphenyl group at the 7-position—is designed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for research purposes as a chemical reference standard or for use in in vitro assay development. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-5-3-8-16(9-13)29-2)25-26(21(19)28)11-17(27)24-15-7-4-6-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVALCKVNKPMTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiazolo[4,5-d]pyridazine core. The molecular formula is C20H19ClN4O2SC_{20}H_{19}ClN_4O_2S with a molecular weight of approximately 394.91 g/mol. The presence of the chlorophenyl and methoxyphenyl groups contributes to its biological activity.

Pharmacological Activities

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazolo[4,5-d]pyridazines have been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

2. Antimicrobial Properties
Studies have reported that thiazole derivatives possess antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its efficacy against bacterial strains, as demonstrated in in vitro assays .

3. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by research indicating that thiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests possible therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways: It is likely to affect signaling pathways associated with cell survival and apoptosis.
  • Interaction with DNA: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity: A study published in European Journal of Medicinal Chemistry demonstrated that thiazolo derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values indicating strong anti-proliferative effects .
  • Antimicrobial Testing: In a recent investigation, a series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results for this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. In vitro experiments have demonstrated its efficacy against various cancer cell lines, suggesting that it may act through mechanisms such as apoptosis induction or cell cycle arrest.

  • Case Study : In a study published in ACS Omega, the compound exhibited significant growth inhibition against several cancer cell lines with IC50 values indicating potent activity (specific values were not provided in the search results) .

Anti-inflammatory Properties

Molecular docking studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

  • Research Insight : The compound's ability to modulate inflammatory responses could be beneficial in conditions like arthritis or other chronic inflammatory disorders .

Synthetic Pathways and Development

The synthesis of this compound has been achieved through various chemical reactions involving readily available precursors. The synthetic route typically includes:

  • Formation of the thiazolo-pyridazine core.
  • Substitution reactions to introduce the chlorophenyl and methoxyphenyl groups.
  • Final acetamide formation through acylation.

Toxicological Studies

Preliminary toxicological assessments are crucial for determining the safety profile of this compound. Early-stage studies suggest that it has a favorable toxicity profile compared to other compounds within the same class.

Structure-Activity Relationship (SAR) Studies

Ongoing SAR studies aim to optimize the compound's structure to enhance its biological activity while minimizing side effects.

Clinical Trials

Future clinical trials will be essential to evaluate the therapeutic efficacy and safety of this compound in humans.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

  • 4-Chlorophenyl vs.
  • 4-Fluorophenyl at the 7-position: Fluorine’s electronegativity may enhance hydrogen bonding compared to the 3-methoxy group, though at the cost of reduced π-π stacking .

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

  • 2-Thienyl at the 7-position: The sulfur-containing heteroaromatic ring increases polar surface area, which could improve aqueous solubility but reduce membrane permeability .

Core Heterocycle Modifications

2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ()

  • Quinazolinone core vs. thiazolo[4,5-d]pyridazinone: The quinazolinone’s larger planar structure may favor intercalation with DNA or topoisomerases, whereas the thiazolo-pyridazinone’s fused system is optimized for binding shallow enzyme pockets (e.g., InhA) .
  • N-phenylacetamide : The absence of halogen or alkoxy groups reduces steric and electronic effects, correlating with lower reported activity in tuberculosis models .

3-B2: 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide ()

  • Quinolinone core with dual methoxy groups: The 3-methoxyphenyl acetamide mirrors the target compound’s substituent, suggesting shared selectivity for MMPs. However, the 8-methoxy group on the quinolinone may confer additional hydrogen-bonding interactions with MMP catalytic zinc .

Benzothiazole-Based Analogs ()

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide : The trifluoromethyl group enhances metabolic stability compared to methoxy substituents, albeit with increased hydrophobicity .

Analytical Comparison

Compound HPLC Purity (%) Retention Time (min) Key Substituents
Target Compound Not reported Not reported 3-ClPh, 3-MeOPh, 2-Me
16c () 99.34 9.37 2-Me, 4-propyl, 2-MeO-4-Me-piperazinyl
16d () 97.05 11.98 2-Me, 4-isopropyl, 2-MeO-4-Me-piperazinyl

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-(3-chlorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Substitution reactions : Alkaline-mediated substitution of halogenated nitroarenes with methoxyphenyl groups (e.g., using 3-chloro-4-fluoronitrobenzene and 3-methoxyphenol under basic conditions) .
  • Reduction steps : Iron powder reduction of nitro intermediates to aniline derivatives under acidic conditions .
  • Condensation : Use of condensing agents (e.g., DCC or EDC) to couple intermediates with acetamide backbones .
  • Key considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to enhance yields.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and regiochemistry. For example, the methoxyphenyl group’s singlet (~3.8 ppm) and thiazolo-pyridazinone protons (6.5–8.5 ppm) should align with expected splitting patterns .
  • X-ray crystallography : Refine crystal structures using SHELXL (version 2018+) for high-resolution data. Validate hydrogen bonding and π-π stacking interactions using WinGX/ORTEP for visualization .
  • Mass spectrometry : Confirm molecular weight (e.g., calculated [M+H]+^+ = 482.85 g/mol) via HRMS-ESI .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol (moderate), and aqueous buffers (low, requiring surfactants like Tween-80) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) may hydrolyze the acetamide moiety, requiring pH-controlled storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?

  • Methodological Answer :

  • Heteronuclear coupling analysis : Use 15N^{15}N-HMBC to resolve ambiguities in pyridazinone nitrogen environments .
  • Dynamic NMR : Probe rotational barriers in the thiazolo ring at variable temperatures (e.g., coalescence temperature for methyl groups).
  • Comparative crystallography : Cross-validate with analogous structures (e.g., N-(3-chloro-4-methoxyphenyl)acetamide derivatives) to identify systematic shifts .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to analyze HOMO-LUMO gaps (e.g., ~4.2 eV for charge-transfer interactions) and MESP surfaces (identify nucleophilic/electrophilic sites) .
  • MD simulations : Study solvation dynamics in water/DMSO mixtures (20 ns trajectories) to predict aggregation behavior .
  • Table : Key computed parameters:
PropertyValue (DFT)Experimental (XRD)
C=O bond length (Å)1.221.21
HOMO-LUMO gap (eV)4.2N/A

Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply Box-Behnken models to optimize temperature (60–120°C), catalyst loading (5–15 mol%), and solvent ratios .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., nitro reduction) to improve heat dissipation and yield reproducibility .
  • Byproduct analysis : Use LC-MS to identify dimers or oxidized species; employ scavenger resins (e.g., QuadraSil™ AP) for purification .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., chloroform:methanol 9:1) to grow single crystals .
  • Cryocooling : Flash-cool crystals to 100 K with liquid nitrogen to mitigate thermal motion artifacts .
  • Twinned data refinement : For poorly diffracting crystals, apply SHELXL’s TWIN/BASF commands to model twin domains .

Q. How should researchers handle contradictory biological activity data across assay platforms?

  • Methodological Answer :

  • Assay standardization : Validate cytotoxicity (e.g., MTT vs. resazurin assays) using positive controls (e.g., doxorubicin) .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) to identify active metabolites confounding IC50_{50} values .
  • Table : Example discrepancies in IC50_{50} (μM):
Assay TypeIC50_{50}Notes
MTT (HeLa)12.3 ± 1.2High glucose media
Resazurin (HepG2)8.7 ± 0.9Low serum conditions

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